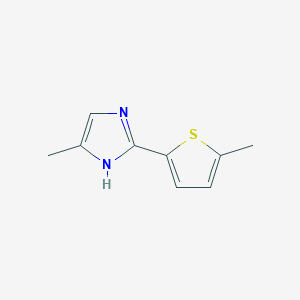

5-Methyl-2-(5-methyl-2-thienyl)imidazole

Description

Contextual Significance of Imidazole (B134444) and Thiophene (B33073) Scaffolds in Organic Chemistry

Heterocyclic compounds, which feature rings containing atoms other than carbon, are fundamental to organic chemistry and pharmacology. The imidazole and thiophene scaffolds, the two core components of 5-Methyl-2-(5-methyl-2-thienyl)imidazole, are considered "privileged structures" in medicinal chemistry due to their recurrent appearance in a vast array of biologically active molecules.

Imidazole: This five-membered aromatic ring, containing two nitrogen atoms, is a crucial component of many essential biological molecules, including the amino acid histidine, histamine, and purines in DNA. mdpi.com Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a versatile building block for pharmaceuticals. researchgate.net Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. mdpi.commdpi.com

Thiophene: A five-membered, sulfur-containing aromatic heterocycle, thiophene is another key pharmacophore. nih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity, while potentially improving properties like solubility and metabolism. nih.gov Thiophene derivatives are integral to numerous FDA-approved drugs and are investigated for diverse therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.gov

Rationale for Focused Investigation of this compound

The focused investigation of this compound stems from the chemical principle of molecular hybridization. This strategy involves combining two or more pharmacophoric scaffolds to create a new hybrid molecule with the potential for enhanced or novel biological activity. The rationale is that the resulting compound may interact with multiple biological targets or exhibit a synergistic effect derived from its constituent parts.

By linking the imidazole and thiophene rings, researchers anticipate that this compound could demonstrate a unique biological profile. Studies on other molecules combining these two heterocycles have shown promising results, exhibiting significant anti-inflammatory and analgesic activities, lending strong support to the investigation of new derivatives like this one. researchgate.netnih.gov The methyl groups present on both rings can also influence the compound's physical properties, such as its shape, solubility, and ability to bind to biological targets.

Overview of Current Research Trajectories for the Compound

While specific, large-scale research programs on this compound are not prominent in publicly available literature, the logical research trajectories for a compound of this nature would follow two main paths:

Synthetic Methodology: A primary focus would be the development and optimization of efficient and regioselective synthetic routes. Researchers would likely explore various established methods for imidazole synthesis, such as the van Leusen or Radziszewski reactions, adapting them for the specific thiophene-based starting materials. mdpi.comorganic-chemistry.org The goal is to create scalable, cost-effective, and environmentally friendly processes. researchgate.net

Biological Screening: Given the rich pharmacology of its parent scaffolds, the compound would be a prime candidate for broad biological screening. nih.gov Key areas of investigation would likely include its potential as an anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory agent. mdpi.comresearchgate.netnih.gov Subsequent studies would aim to identify its specific molecular targets and mechanism of action.

Interdisciplinary Relevance and Challenges in the Study of Complex Heterocycles

The study of complex heterocyclic compounds like this compound is inherently interdisciplinary. It bridges synthetic organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The design and synthesis of such molecules require advanced chemical techniques, while understanding their biological activity necessitates collaboration with biologists and pharmacologists.

However, this field faces several challenges:

Synthetic Complexity: The construction of highly substituted and complex heterocyclic systems can be challenging, often requiring multi-step syntheses with concerns about yield and purity. acs.org

Regioselectivity: Controlling the precise arrangement of substituents on the heterocyclic rings is a common difficulty that must be overcome to establish clear structure-activity relationships. rsc.org

"Drug-likeness": Ensuring that novel compounds have appropriate physicochemical properties (e.g., solubility, stability) to be viable drug candidates is a significant hurdle in the development process.

Overcoming these challenges through the development of innovative synthetic methods and predictive computational models is a key focus of modern chemical research. rsc.org

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1104643-57-3 | chemicalbook.com |

| Molecular Formula | C₈H₈N₂S | chemicalbook.com |

| Molecular Weight | 164.23 g/mol | chemicalbook.com |

| Melting Point | 138-139 °C | chemicalbook.com |

Table 2: Overview of the Significance of Parent Scaffolds

| Scaffold | Key Features | Common Applications & Activities |

|---|---|---|

| Imidazole | - Aromatic, 5-membered ring with two nitrogen atoms. mdpi.com - Can act as an acid or a base. mdpi.com - Found in essential biomolecules (e.g., histidine). mdpi.com | - Pharmaceuticals (antifungal, anticancer, antihistamine). mdpi.commdpi.com - Catalysis. mdpi.com - Ligands in coordination chemistry. |

| Thiophene | - Aromatic, 5-membered ring with one sulfur atom. nih.gov - Bioisostere of benzene. nih.gov - Electron-rich system. | - Pharmaceuticals (anti-inflammatory, antibacterial, antiviral). nih.gov - Agrochemicals. researchgate.net - Materials science (organic electronics, dyes). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

5-methyl-2-(5-methylthiophen-2-yl)-1H-imidazole |

InChI |

InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |

InChI Key |

RBJAJWAYOGFPJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=NC=C(N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Retrosynthetic Analysis and Key Disconnections for the Thienylimidazole Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 5-Methyl-2-(5-methyl-2-thienyl)imidazole, the primary disconnections focus on the formation of the imidazole (B134444) ring, as this is typically the most complex and final step in the synthesis of such bicyclic heterocyclic systems.

The most logical retrosynthetic disconnections for the thienylimidazole core are based on established imidazole syntheses, such as the Debus-Radziszewski reaction or the Van Leusen reaction. These disconnections reveal key precursors, or "synthons," that can be assembled to form the target molecule.

Key Disconnections:

Disconnection 1 (C2-N1 and C2-N3 bond): This is a common strategy in imidazole synthesis and points towards a reaction between an α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. In this case, the thienyl group would be introduced via the aldehyde.

Disconnection 2 (C4-C5 and N1-C5 bond): This disconnection is characteristic of the Van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.

These disconnections lead to the identification of the following key precursors:

5-methyl-2-thiophenecarboxaldehyde: This aldehyde provides the 2-thienyl moiety.

A suitable α-aminoketone or its equivalent: This precursor would provide the C4-C5-N3 portion of the imidazole ring.

Ammonia or an ammonia equivalent: Serves as the nitrogen source for the N1 position.

A plausible retrosynthetic pathway is illustrated below:

Development of Novel Precursor Synthesis Routes

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors. Research has focused on developing high-yield and scalable routes to substituted thiophenes.

Synthesis of 5-Methyl-2-thiophenecarboxaldehyde:

This key precursor can be synthesized via the Vilsmeier-Haack reaction from 2-methylthiophene (B1210033). This reaction involves the formylation of an activated aromatic ring using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

2-Methylthiophene + DMF/POCl₃ → 5-Methyl-2-thiophenecarboxaldehyde

An alternative approach involves the oxidation of the corresponding alcohol, 5-methyl-2-thiophenemethanol, which can be prepared from 2-methylthiophene via lithiation followed by reaction with formaldehyde.

Synthesis of 2-Acetyl-5-methylthiophene (B1664034):

This compound can serve as a precursor to an α-dicarbonyl compound. It is typically prepared by the Friedel-Crafts acylation of 2-methylthiophene with acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

2-Methylthiophene + Acetic Anhydride/AlCl₃ → 2-Acetyl-5-methylthiophene

Direct Synthesis Approaches to this compound

Several direct synthetic methodologies can be employed to construct the final thienylimidazole ring system. These can be broadly categorized into one-pot multicomponent reactions, stepwise condensations, and catalytic approaches.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR that can be adapted for the synthesis of this compound.

This would involve the condensation of 5-methyl-2-thiophenecarboxaldehyde, an α-dicarbonyl compound (such as methylglyoxal), and ammonium (B1175870) acetate (B1210297) as the ammonia source. The reaction is typically carried out in a polar solvent like ethanol (B145695) or acetic acid at elevated temperatures.

Hypothetical MCR Protocol:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| 5-methyl-2-thiophenecarboxaldehyde | Methylglyoxal | Ammonium Acetate | Glacial Acetic Acid/Heat | This compound |

A stepwise approach offers greater control over the reaction and can be advantageous for achieving higher purity of the final product. A common stepwise synthesis of imidazoles involves the initial formation of an α-haloketone, followed by condensation with an amidine.

For the target molecule, this could involve the following steps:

Formation of an α-haloketone: Bromination of 2-acetyl-5-methylthiophene to yield 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one.

Condensation and Cyclization: Reaction of the α-bromoketone with an appropriate amidine in the presence of a base.

Alternatively, the Weidenhagen synthesis involves the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonia.

The use of catalysts can significantly improve the efficiency and selectivity of imidazole synthesis. Both acid and base catalysts are commonly employed.

Acid Catalysis: Lewis acids such as ZrCl₄ or Brønsted acids like p-toluenesulfonic acid (PTSA) can catalyze the condensation reactions in MCRs, often leading to higher yields and shorter reaction times.

Metal Catalysis: Transition metal catalysts, particularly palladium and copper, have been utilized in cross-coupling reactions to form C-C and C-N bonds in the synthesis of complex imidazoles. While less common for the initial ring formation, they are crucial for further functionalization.

Table of Catalytic Approaches:

| Catalyst Type | Example Catalyst | Role in Reaction |

| Lewis Acid | ZrCl₄ | Promotes the condensation of aldehydes and amines in MCRs. |

| Brønsted Acid | PTSA | Catalyzes the cyclocondensation step in multicomponent imidazole synthesis. |

| Transition Metal | Palladium (Pd) | Used in cross-coupling reactions for derivatization of the imidazole core. |

Optimization of Reaction Conditions and Yield for Research Purposes

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the synthesis of this compound, several parameters would need to be systematically varied to maximize the yield and purity of the product.

Key parameters for optimization include:

Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of reactants and products.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.

Catalyst Loading: The amount of catalyst used can affect the reaction time and yield.

Stoichiometry of Reactants: Varying the molar ratios of the starting materials can help to drive the reaction to completion and minimize the formation of impurities.

Hypothetical Optimization Data for a One-Pot Synthesis:

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |

| 1 | Ethanol | 80 | 10 | 65 |

| 2 | Acetic Acid | 100 | 10 | 78 |

| 3 | Toluene | 110 | 10 | 55 |

| 4 | Acetic Acid | 100 | 20 | 82 |

| 5 | Acetic Acid | 120 | 20 | 75 |

This hypothetical data suggests that using acetic acid as the solvent at 100°C with a higher catalyst loading could provide the optimal yield for this reaction. Further screening of other parameters would be necessary for a comprehensive optimization.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net These principles can be effectively applied to the synthesis of this compound. Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and catalytic reactions to minimize waste and hazardous substance use. researchgate.net

One of the primary green approaches is the use of non-toxic and biodegradable catalysts. For instance, lemon juice has been reported as a bio-catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This highlights the potential for employing natural acids as catalysts in the synthesis of the target compound. Furthermore, the use of solid-supported catalysts, such as HBF4–SiO2, offers advantages like easy recovery and reusability, which aligns with green chemistry principles. rsc.org

Microwave and ultrasound irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net These techniques can be particularly beneficial for the condensation reactions involved in imidazole synthesis. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for purification of intermediates and minimizing solvent waste. acs.org

The table below summarizes the application of green chemistry principles to the synthesis of imidazole derivatives, which are applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Imidazole Synthesis | Potential Benefit |

| Use of Green Catalysts | Employing bio-catalysts like lemon juice or recyclable solid-supported acids. researchgate.netrsc.org | Reduced toxicity and waste, catalyst reusability. |

| Alternative Energy Sources | Utilizing microwave or ultrasound irradiation. researchgate.net | Faster reactions, improved yields, and reduced energy consumption. |

| Atom Economy | Designing one-pot, multicomponent reactions. acs.org | Minimized byproducts and waste. |

| Safer Solvents | Using water or ethanol as reaction media. | Reduced use of hazardous organic solvents. |

Synthetic Access to Substituted and Analogous Derivatives of this compound

The generation of substituted and analogous derivatives of this compound is crucial for exploring its structure-activity relationships in various applications. Modifications can be strategically introduced at either the imidazole or the thiophene (B33073) moiety.

The imidazole ring offers several positions for functionalization, including the nitrogen atoms and the carbon atoms of the ring. Direct C-H arylation has emerged as a powerful tool for the synthesis of complex aryl-imidazoles, allowing for the sequential and regioselective substitution at the C2, C4, and C5 positions. nih.gov This method can be employed to introduce a variety of aryl groups to the imidazole core.

N-alkylation or N-arylation of the imidazole nitrogen is a common modification. This can be achieved through reactions with alkyl halides or aryl halides, often in the presence of a base. nih.gov For more complex imidazoles, regioselective N-alkylation can be achieved through strategic use of protecting groups. nih.gov

Furthermore, the methyl group at the C5 position can be varied by starting with different 1,2-dicarbonyl precursors in the initial synthesis. For instance, using a precursor without a methyl group would lead to an unsubstituted C5 position, while using a precursor with a different alkyl or aryl group would introduce that substituent at C5.

The table below outlines potential modifications at the imidazole moiety.

| Position of Modification | Type of Modification | Potential Reagents/Methods |

| N1-H | Alkylation/Arylation | Alkyl halides, Aryl halides, Buchwald-Hartwig amination |

| C4-H | Arylation | Direct C-H arylation with aryl halides nih.gov |

| C5-Methyl | Variation of substituent | Use of different 1,2-dicarbonyl precursors in the synthesis |

The thiophene ring is also amenable to a variety of modifications, primarily through electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. derpharmachemica.com The reactivity of the thiophene ring is generally higher than that of benzene (B151609), allowing for a wide range of functionalization. nih.gov

The methyl group on the thiophene ring can be a site for modification. For instance, it can be halogenated and further converted to other functional groups. The hydrogen atom on the thiophene ring can also be substituted. Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for introducing new carbon-carbon bonds at specific positions on the thiophene ring, provided a halogenated thiophene precursor is used. researchgate.net

The table below summarizes potential modifications at the thiophene moiety.

| Position of Modification | Type of Modification | Potential Reagents/Methods |

| Thiophene Ring (C3 or C4) | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| Thiophene Ring (C3 or C4) | Nitration | Nitric acid/Sulfuric acid |

| Thiophene Ring (C3 or C4) | Acylation | Acid chloride/Lewis acid (Friedel-Crafts) |

| 5-Methyl Group | Halogenation | N-Bromosuccinimide (NBS) with a radical initiator |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Electrophilic and Nucleophilic Character of the Imidazole (B134444) and Thiophene (B33073) Moieties

The thiophene moiety is also an electron-rich aromatic ring, though generally less reactive towards electrophiles than imidazole. globalresearchonline.netwjpsonline.com Electrophilic substitution on the thiophene ring occurs preferentially at the C-2 (α) position, which is adjacent to the sulfur atom. pearson.comresearchgate.net In 5-Methyl-2-(5-methyl-2-thienyl)imidazole, the C-2 position of the thiophene ring is already part of the bond to the imidazole ring. The methyl group at the C-5 position of the thiophene ring further activates it, directing incoming electrophiles to the adjacent C-4 and C-3 positions.

Studies of Reaction Kinetics and Thermodynamics for Derivatives of this compound

Detailed kinetic and thermodynamic data for derivatives of this compound are not extensively documented in the public literature. However, the principles of its reactivity can be inferred from computational and experimental studies on related imidazole and thiophene systems.

Kinetics: The rates of reactions, particularly electrophilic substitutions, are influenced by several factors.

Substituent Effects: The electron-donating methyl groups on both rings increase the rate of electrophilic attack compared to their unsubstituted parent compounds. rsc.org

Reaction Conditions: The choice of solvent, temperature, and catalyst dramatically affects reaction rates. For instance, kinetic studies of reactions involving thionyl chloride with related heterocyclic precursors show low activation energies and highly negative entropies of activation, suggesting an ordered transition state. rsc.org

Regioselectivity: Computational studies on the atmospheric oxidation of imidazole by hydroxyl radicals found that the reaction rate and preferred site of attack (regioselectivity) vary with temperature and pressure. rsc.org OH-addition was found to be kinetically more favorable than H-abstraction. rsc.org

Thermodynamics: The stability of products and intermediates governs the thermodynamic favorability of a reaction.

Intermediate Stability: In electrophilic aromatic substitution, the stability of the carbocation intermediate (arenium ion) is crucial. The methyl groups and heteroatoms in this compound help delocalize the positive charge, favoring the formation of these intermediates.

The following interactive table illustrates hypothetical kinetic data for a typical electrophilic substitution reaction (e.g., bromination) on a derivative, demonstrating how reaction conditions could influence the outcome.

| Entry | Solvent | Temperature (°C) | Catalyst | Observed Rate Constant (k, s⁻¹) | Major Product (Site of Bromination) |

|---|---|---|---|---|---|

| 1 | Acetic Acid | 25 | None | 1.2 x 10⁻⁴ | Imidazole C-4 |

| 2 | Carbon Tetrachloride | 25 | FeBr₃ | 3.5 x 10⁻³ | Thiophene C-4 |

| 3 | Acetic Acid | 50 | None | 4.8 x 10⁻⁴ | Imidazole C-4 |

| 4 | Carbon Tetrachloride | 50 | FeBr₃ | 9.1 x 10⁻³ | Thiophene C-4 |

Elucidation of Proposed Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is key to elucidating the mechanism. For this compound and its derivatives, several types of intermediates can be proposed based on established heterocyclic chemistry.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions (e.g., halogenation, nitration), the key intermediate is an arenium ion. The electrophile adds to a carbon atom on either the imidazole or thiophene ring, forming a resonance-stabilized carbocation. Computational studies on the chlorination of thiophene confirm that the reaction proceeds through a σ-complex intermediate, with the initial attack being the rate-determining step. researchgate.net The stability of this intermediate dictates the regioselectivity of the reaction.

Radical Intermediates: In reactions initiated by radicals, such as certain oxidation or photolytic degradation pathways, radical intermediates are formed. For instance, the atmospheric oxidation of imidazole is initiated by the addition of a hydroxyl radical to the ring, forming a radical adduct. rsc.org

Organometallic Intermediates: In metal-catalyzed cross-coupling reactions, organometallic complexes involving the heterocyclic compound act as intermediates. For example, in the synthesis of technetium-imidazole complexes, a Tc(III) species is proposed as an intermediate which is subsequently oxidized to the final Tc(V) product. mdpi.com

Acyclic and Other Synthetic Intermediates: The synthesis of complex imidazole derivatives often involves multiple steps with isolable or transient intermediates. For example, the synthesis of a related 5-methyl-2-phenyl-imidazole derivative proceeds through a potassium salt intermediate. mdpi.com Computational studies of imidazole ring formation from glyoxal (B1671930) and amines suggest that a diimine species and an acyclic enol are important intermediates prior to the final ring-closing step. nih.gov Similarly, the synthesis of imidazole-2-thiones can proceed through hydrazone intermediates. nih.gov

Pathways of Degradation and Stability Under Varied Chemical Environments

The stability of this compound is dependent on the chemical environment, including pH, exposure to oxidants, and light.

Oxidative Degradation: Imidazole rings are generally resistant to auto-oxidation but can be degraded by strong oxidizing agents. pharmaguideline.com Studies on the drug daclatasvir, which contains an imidazole moiety, show that it is susceptible to base-mediated autoxidation and oxidation by reagents like hydrogen peroxide. nih.gov Degradation pathways can involve oxidation of the imidazole ring, potentially leading to ring-opened products. nih.gov The thiophene ring is also susceptible to oxidation, which can ultimately lead to cleavage of the ring.

Photodegradation: Imidazole moieties can be sensitive to photodegradation when in solution. Exposure to high-intensity or UV light can lead to the formation of various degradation products through complex radical pathways. nih.gov

pH Stability: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wjpsonline.compharmaguideline.com It is stable in both moderately acidic and basic conditions, forming salts. However, extreme pH conditions, especially when combined with high temperatures, can promote hydrolytic degradation pathways.

Biodegradation: The biodegradability of imidazole derivatives can be influenced by substitution patterns. While the core imidazole ring is often biodegradable, N-substituted imidazoles can be poorly biodegradable, potentially because N-substitution blocks enzymatic attack. researchgate.net

The following table summarizes the expected stability of the compound under various conditions.

| Condition | Expected Stability | Potential Degradation Pathway(s) | Possible Products |

|---|---|---|---|

| Strong Acid (e.g., conc. H₂SO₄) | Moderate | Sulfonation, potential ring opening at high temp. | Sulfonic acid derivatives, ring-opened amides |

| Strong Base (e.g., conc. NaOH, high temp.) | Moderate | Base-mediated autoxidation, potential ring cleavage | Oxidized imidazoles, ring-opened fragments |

| Oxidizing Agent (e.g., H₂O₂) | Low | Ring oxidation, N-oxidation, S-oxidation | Hydroxylated species, ring-opened amides, thiophene S-oxides |

| UV Light Exposure (in solution) | Low | Photolytic cleavage, radical-mediated decomposition | Complex mixture of smaller fragments, polymers |

Metal Coordination Chemistry and its Influence on Reactivity

The presence of multiple heteroatoms makes this compound a versatile ligand for coordination with various metal ions. researchgate.netrsc.org

Coordination Sites: The primary coordination site is the sp²-hybridized, pyridine-like nitrogen atom of the imidazole ring. wikipedia.org This nitrogen acts as a strong sigma-donor, forming stable complexes with a wide range of transition metals. researchgate.netwikipedia.org The sulfur atom in the thiophene ring is a much weaker donor but can participate in coordination, particularly with soft metal ions. This could allow the compound to act as a bidentate N,S-chelating ligand, forming a stable five-membered ring with a metal center.

Types of Complexes: As a ligand, it can form various types of metal complexes. With metal halides or nitrates, it can form simple coordination compounds where it acts as a neutral ligand. Studies on substituted imidazoles have shown the formation of tetrahedral and octahedral complexes with metals like Co(II) and Zn(II). researchgate.net Mixed-ligand complexes, where other ligands are also coordinated to the central metal ion, are also common. ekb.eg

Influence on Reactivity: Coordination to a metal center significantly alters the electronic properties and reactivity of the ligand.

Lewis Acidity: The metal ion acts as a Lewis acid, withdrawing electron density from the heterocyclic rings. This deactivates the rings towards electrophilic attack but can activate them for nucleophilic substitution.

Acidity of N-H: If the imidazole N-1 position is protonated, coordination to a cationic metal center dramatically increases the acidity of the N-H proton. wikipedia.org

Catalysis: Metal complexes of this and related ligands can themselves be used as catalysts in various organic transformations.

The following interactive table provides examples of potential metal complexes that could be formed.

| Metal Ion | Typical Ancillary Ligands | Proposed Geometry | Coordination Mode |

|---|---|---|---|

| Co(II) | Cl⁻, NO₃⁻ | Tetrahedral or Octahedral | Monodentate (N-imidazole) |

| Zn(II) | Cl⁻, CH₃COO⁻ | Tetrahedral | Monodentate (N-imidazole) |

| Cu(II) | Cl⁻, H₂O | Square Planar or Distorted Octahedral | Monodentate (N-imidazole) or Bidentate (N,S) |

| Pd(II) | Cl⁻, PPh₃ | Square Planar | Bidentate (N,S) |

| Tc(V) | O²⁻ | Octahedral | Monodentate (N-imidazole) |

Based on a comprehensive search for scientific literature and data, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific and strict outline provided. The available scientific data is insufficient for a thorough and accurate elucidation of this particular compound using the advanced spectroscopic and structural techniques requested.

Searches for high-resolution multi-dimensional NMR spectroscopy, single-crystal X-ray diffraction, advanced mass spectrometry techniques, vibrational spectroscopy, and electronic spectroscopy have not yielded specific experimental results or detailed research findings for this compound. The scientific literature provides information on related compounds, such as other imidazole or thiophene derivatives, but this information cannot be extrapolated to the target compound without violating the core instruction to focus solely on this compound.

Therefore, the creation of an article with the requested level of scientific accuracy, detail, and adherence to the provided outline is not feasible at this time due to the lack of available data in the public domain for this specific chemical entity.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Following a comprehensive search of scientific literature and chemical databases, no specific chiral derivatives of 5-Methyl-2-(5-methyl-2-thienyl)imidazole have been reported. Consequently, there are no available experimental or theoretical data regarding the application of Circular Dichroism (CD) spectroscopy for the stereochemical analysis of this particular compound.

CD spectroscopy is a powerful technique for investigating the three-dimensional structure of chiral molecules. It relies on the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. In the case of this compound, the parent molecule itself is achiral and therefore would not exhibit a CD spectrum.

While the synthesis of chiral imidazole-containing compounds is a field of active research, with CD spectroscopy being a key analytical tool for their characterization, no studies have specifically focused on introducing chirality to the this compound scaffold. Therefore, a discussion of its chiroptical properties remains purely hypothetical at this time.

Should chiral derivatives of this compound be synthesized in the future, CD spectroscopy would be an invaluable method for:

Determining Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of stereocenters could be assigned.

Conformational Analysis: The sign and intensity of CD signals are highly sensitive to the conformational arrangement of chromophores within the molecule. This would allow for the study of preferred solution-state conformations.

Studying Intermolecular Interactions: CD spectroscopy can be used to probe the binding of chiral molecules to other chiral entities, such as proteins or DNA, by monitoring changes in the CD spectrum upon complexation.

Given the absence of data, no data tables or detailed research findings can be presented for this section.

Theoretical and Computational Studies of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

For many imidazole (B134444) and thiophene (B33073) derivatives, Density Functional Theory (DFT) is a widely used method to investigate electronic properties. scielo.brmdpi.com DFT studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scielo.brtandfonline.com These calculations also provide insights into electron density distribution and molecular electrostatic potential (MEP), which helps in identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. scielo.org.mxtandfonline.com While these methods are standard, specific HOMO-LUMO energy values and MEP maps for 5-Methyl-2-(5-methyl-2-thienyl)imidazole are not documented in the reviewed literature.

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating electronic properties. esisresearch.org These methods are computationally more intensive but can provide benchmark data for molecular structure and energy. esisresearch.org Studies on related heterocyclic compounds have utilized ab initio calculations to refine geometries and predict vibrational spectra. esisresearch.org However, specific high-level electronic property calculations for this compound are not present in the available scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

The rotational freedom between the imidazole and thienyl rings in this compound suggests the existence of multiple conformations. A conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angle connecting the two rings. This process identifies the most stable (lowest energy) conformation and the energy barriers between different conformers. While this is a standard computational procedure, a specific potential energy surface map for this molecule has not been published.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the reactivity of a compound involves studying the mechanisms of its potential reactions. Computational chemistry can model reaction pathways, identify transition state structures, and calculate activation energies. For example, studies on thiophene have computationally investigated reaction mechanisms with oxygen. researchgate.net Such studies provide valuable information on the stability and reactivity of the thiophene ring system. researchgate.net Similar mechanistic studies focused on reactions involving this compound have not been reported.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. rdd.edu.iqnih.gov MD simulations on imidazole in aqueous solutions have provided insights into hydration shells and hydrogen bonding patterns. rdd.edu.iqnih.govresearchgate.net For this compound, MD simulations could reveal how its conformation and interactions are influenced by different solvent environments. Despite the utility of this technique, specific MD simulation studies for this compound are not available.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR). mdpi.comorientjchem.org These theoretical spectra are then compared with experimental data to validate both the computational model and the experimental structure determination. researchgate.netmdpi.com For numerous imidazole and thiophene derivatives, DFT calculations have successfully predicted spectroscopic parameters that are in good agreement with experimental findings. researchgate.netmdpi.com However, a dedicated study presenting the in silico prediction of spectroscopic parameters for this compound could not be located.

Molecular Docking and Protein-Ligand Interaction Simulations (Focus on binding mechanisms)

While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, the binding mechanisms of this compound can be inferred through computational analyses of structurally similar imidazole and thienyl derivatives. These studies provide valuable insights into the potential protein-ligand interactions and binding modes that this compound might exhibit with various biological targets. Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction.

The structural features of this compound, namely the imidazole ring, the thienyl ring, and the methyl groups, are all known to contribute significantly to molecular interactions with protein active sites. The imidazole nucleus is a common pharmacophore known for its ability to participate in hydrogen bonding and metal coordination. The sulfur atom in the thienyl ring can also engage in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. The methyl groups, while seemingly simple, can play a crucial role in enhancing binding affinity by fitting into hydrophobic pockets within the protein's binding site.

Computational studies on analogous imidazole derivatives have frequently been directed toward enzymes such as cyclooxygenase (COX), a key player in inflammatory pathways. For instance, molecular docking simulations of novel imidazole derivatives with COX-2 have revealed binding energies ranging from -6.928 to -7.244 kJ/mol. These studies often highlight the importance of hydrogen bond interactions with key residues like Ser530 and Tyr355 in the COX-2 active site. The imidazole moiety is often central to these interactions.

In the context of antimicrobial research, thienyl and imidazole derivatives have been investigated as potential inhibitors of enzymes crucial for bacterial survival, such as L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) and DNA gyrase. Molecular docking studies of imidazole derivatives against GlcN-6-P synthase have demonstrated that these compounds can achieve low binding energies, indicating a strong affinity for the active site. Similarly, thienopyridine derivatives have shown promise as DNA gyrase inhibitors, with docking studies revealing key binding modes within the ATP-active site of the E. coli DNA gyrase B subunit.

The following interactive data tables summarize findings from molecular docking studies on compounds structurally related to this compound, illustrating the types of interactions and binding affinities that could be anticipated for this compound.

| Compound Class | Target Enzyme | Key Interacting Residues | Interaction Types | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative | Cyclooxygenase-2 (COX-2) | Ser530, Tyr355 | Hydrogen Bonding | -7.244 (kJ/mol) | |

| Imidazole Derivative | GlcN-6-P synthase | Not Specified | Not Specified | Low Binding Energy | |

| Thienopyridine Derivative | DNA gyrase B | Not Specified | Binding to ATP-active site | -6.30 |

| Structural Moiety | Potential Interaction Type | Potential Interacting Protein Features | Significance in Binding |

|---|---|---|---|

| Imidazole Ring | Hydrogen Bonding | Amino acid residues with hydrogen bond donor/acceptor groups (e.g., Ser, Tyr, His) | Often crucial for anchoring the ligand in the active site. |

| Thienyl Ring | Hydrophobic Interactions, π-π stacking | Hydrophobic pockets, aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Contributes to the overall binding |

Structure Activity/property Relationships Sar/spr of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole and Its Analogues

Systematic Structural Modification and its Impact on Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are paramount in determining its reactivity and interaction with biological targets. Systematic modification of the 5-Methyl-2-(5-methyl-2-thienyl)imidazole scaffold allows for the modulation of these properties.

The two methyl groups on the core structure act as electron-donating groups (EDGs) through hyperconjugation and inductive effects. This increases the electron density on both the imidazole (B134444) and thiophene (B33073) rings, which generally raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. researchgate.netresearchgate.net Conversely, replacing these methyl groups with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but potentially a better electron acceptor. nih.gov

Theoretical studies on related heterocyclic systems, such as 2,5-di(2-thienyl)pyrrole, have shown that substitutions on the heterocyclic rings significantly alter the electronic and optical properties. researchgate.net For instance, the introduction of a strong EWG can lower the LUMO energy level, reducing the HOMO-LUMO energy gap and affecting charge transfer capabilities. nih.govresearchgate.net The distribution of the HOMO and LUMO orbitals is also affected; in many thienyl-based systems, the HOMO is delocalized across the entire molecule, while the LUMO may be more localized on specific moieties, influencing intramolecular charge transfer (ICT). nih.gov

Table 1: Predicted Impact of Structural Modifications on the Electronic Properties of a 2-(2-Thienyl)imidazole Scaffold

| Modification Type | Substituent Example | Position of Modification | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Impact on HOMO-LUMO Gap |

| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Imidazole or Thiophene Ring | Increase | Slight Increase/No Change | Decrease |

| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃ | Imidazole or Thiophene Ring | Decrease | Decrease | Decrease/Increase |

| Halogen Substitution | -Cl, -Br | Imidazole or Thiophene Ring | Decrease (Inductive) | Decrease | Variable |

| Aromatic Ring Variation | Phenyl instead of Thienyl | Position 2 of Imidazole | Variable (depends on substitution) | Variable | Variable |

| Heteroatom Variation | Furan instead of Thienyl | Position 2 of Imidazole | Increase (more electron-rich) | Variable | Variable |

Quantitative Structure-Activity Relationships (QSAR) for Biological Interactions in Model Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. nih.gov For analogues of this compound, QSAR models can be invaluable for predicting biological activity and guiding the synthesis of more potent compounds.

Numerous QSAR studies have been successfully performed on imidazole and benzimidazole (B57391) derivatives for a wide range of biological activities, including antifungal, anticancer, and enzyme inhibition. nih.govnih.govnih.govmdpi.com These studies consistently highlight the importance of several classes of molecular descriptors:

Electronic Descriptors: Parameters such as HOMO/LUMO energies, dipole moment, and atomic charges are often correlated with activity. They describe the ability of a molecule to engage in electrostatic or charge-transfer interactions with a receptor.

Steric Descriptors: These include molar volume (MV), molar refractivity (MR), and surface area (SAG). They quantify the size and shape of the molecule, which is crucial for fitting into a receptor's binding pocket. tbzmed.ac.ir

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor in this class. It measures the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (e.g., connectivity indices, Balaban index J). They encode information about molecular size, shape, and branching. researchgate.netmdpi.com

In a hypothetical QSAR study on a series of 2-(thienyl)imidazole analogues, one might find that increasing lipophilicity (higher logP) enhances activity up to a certain point (a parabolic relationship), while the presence of a hydrogen bond donor on the imidazole ring is essential. The model could reveal that bulky substituents on the thiophene ring are detrimental to activity, suggesting a sterically constrained binding site. mdpi.com Such models, once validated, can be used to screen virtual libraries of compounds before committing to their synthesis. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Imidazole-Based Biologically Active Compounds

| Descriptor Class | Specific Descriptor | Physicochemical Meaning | Typical Correlation with Activity |

| Hydrophobic | LogP | Lipophilicity / Water-Octanol Partitioning | Often positive or parabolic |

| Electronic | Dipole Moment | Polarity and charge distribution | Positive or negative |

| Electronic | HOMO Energy | Electron-donating ability | Often positive |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Often parabolic |

| Topological | Balaban Index (J) | Molecular shape and branching | Positive or negative |

| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction | Variable |

Quantitative Structure-Property Relationships (QSPR) for Chemo-Physical Attributes Relevant to Interactions

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models establish mathematical relationships between a compound's structure and its physicochemical properties. researchgate.net These properties—such as solubility, melting point, polar surface area (PSA), and metabolic stability—are critical for a molecule's "drug-likeness" and its ability to reach and interact with its target.

For this compound and its analogues, QSPR can predict key chemo-physical attributes. For instance, lipophilicity (logP) is a crucial property. The core thienyl-imidazole scaffold is moderately lipophilic. The addition of the two methyl groups increases this lipophilicity. Further substitutions would modulate this property predictably; adding polar groups like hydroxyls (-OH) would decrease logP and increase aqueous solubility, while adding more alkyl chains would have the opposite effect.

QSPR studies on imidazole and thiazole (B1198619) derivatives have successfully modeled properties using a variety of descriptors. researchgate.netresearchgate.net For example, models for predicting quantum chemical properties like enthalpy of formation (ΔHf) and entropy (S) have been developed for imidazole derivatives using descriptors calculated from their molecular structure. researchgate.net

Key properties often modeled by QSPR include:

Aqueous Solubility (logS): Crucial for absorption and distribution.

Lipophilicity (logP): Affects membrane permeability and protein binding.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and bioavailability.

Melting Point (MP): Important for formulation and stability.

Metabolic Stability: Prediction of sites susceptible to metabolic transformation.

These models allow for the in silico tuning of a lead compound's properties to optimize its pharmacokinetic profile before synthesis.

Table 3: Key Chemo-Physical Properties and Relevant QSPR Descriptors for Heterocyclic Compounds

| Property Modeled | Importance for Molecular Interactions | Common Structural Descriptors Used in QSPR |

| Aqueous Solubility (logS) | Bioavailability, formulation | LogP, TPSA, Number of H-bond donors/acceptors |

| Lipophilicity (logP) | Membrane permeation, target binding | Atom counts, Molar Refractivity, Surface Area |

| Polar Surface Area (TPSA) | Cell permeability, blood-brain barrier penetration | Counts of polar atoms (N, O, S) and attached hydrogens |

| Metabolic Stability | Drug half-life, duration of action | Bond dissociation energies, electronic properties of specific sites |

Development of Pharmacophore Models for Molecular Recognition

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Developing pharmacophore models is a key step in understanding molecular recognition and in virtual screening to find new active compounds. researchgate.net

For the this compound scaffold, several key pharmacophoric features can be identified:

Hydrogen Bond Donor (HBD): The N-H group of the imidazole ring is a strong hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor (HBA): The sp²-hybridized nitrogen atom (N-3) in the imidazole ring is a hydrogen bond acceptor. nih.gov

Aromatic/Hydrophobic Regions: Both the thiophene and imidazole rings are aromatic and can participate in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor active site.

Additional Features: The sulfur atom in the thiophene ring could potentially engage in specific interactions with a receptor.

Based on the target, a pharmacophore model would be constructed. For example, if the target is a kinase, the model might include an HBD/HBA pair to interact with the hinge region, and one or two hydrophobic features to occupy adjacent hydrophobic pockets. In anticancer drug design, imidazole-based pharmacophores have been used to develop hybrids that target specific enzymes. nih.govnih.gov Once a validated pharmacophore model is established, it can be used to screen large chemical databases to identify novel scaffolds that match the required features, potentially leading to the discovery of new active compounds.

Table 4: Potential Pharmacophoric Features of the 5-Methyl-2-(thienyl)imidazole Scaffold

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interacting Partner in a Receptor |

| Hydrogen Bond Donor | Imidazole N-H | Carbonyl oxygen (backbone/side-chain), Asp, Glu |

| Hydrogen Bond Acceptor | Imidazole N-3 | Amide N-H (backbone/side-chain), Lys, Arg, Ser |

| Aromatic Ring | Thiophene Ring | Phe, Tyr, Trp (π-π stacking) |

| Aromatic Ring | Imidazole Ring | Phe, Tyr, Trp (π-π stacking) |

| Hydrophobic Group | Methyl Groups (-CH₃) | Leu, Val, Ile, Ala (hydrophobic pocket) |

Influence of Substituent Effects on Reactivity and Intermolecular Forces

Substituents profoundly influence the reactivity and the nature of intermolecular forces a molecule can engage in. The effects can be broadly categorized as electronic and steric.

Electronic Effects: As discussed previously, the two methyl groups in this compound are electron-donating. This increases the nucleophilicity of the imidazole ring system, potentially making it more reactive towards electrophiles. The increased electron density on the rings also strengthens their ability to act as the "face" component in π-π stacking interactions. Conversely, attaching an electron-withdrawing group would decrease the nucleophilicity of the rings and could make protons on the rings more acidic and susceptible to nucleophilic aromatic substitution.

Steric Effects: The methyl groups also introduce steric bulk. The 5-methyl group on the imidazole can influence the preferred tautomeric form and may sterically hinder interactions at the adjacent N-1 or C-4 positions. Similarly, the 5-methyl group on the thiophene ring can influence the rotational barrier around the bond connecting the two rings, affecting the molecule's preferred conformation. This conformation is critical for how the molecule fits into a binding site. Studies on substituted naphthazarin have shown that methyl groups can exert steric effects that force donor and acceptor atoms closer, strengthening intramolecular hydrogen bonds, a principle that can extend to intermolecular interactions. researchgate.net

Intermolecular Forces: The primary intermolecular forces available to this scaffold are:

Hydrogen Bonding: The imidazole N-H is a potent hydrogen bond donor, while the N-3 atom is an acceptor. The strength of these bonds is modulated by the electronic effects of substituents. EDGs increase the basicity of the N-3 acceptor, while EWGs increase the acidity of the N-H donor.

π-π Stacking: Both aromatic rings can stack with other aromatic systems. The electron-rich nature of the methylated rings favors interactions with electron-poor aromatic rings in a receptor.

By carefully selecting substituents, one can tune these forces to maximize the binding affinity and selectivity of the molecule for its intended target.

Table 5: Summary of Substituent Effects on Reactivity and Intermolecular Forces

| Substituent Type at Position X | Effect on Ring Electron Density | Effect on Reactivity (Electrophilic Attack) | Influence on H-Bond Donor Strength (N-H) | Influence on H-Bond Acceptor Strength (N-3) |

| Electron-Donating (-CH₃, -OR) | Increase | Increase | Decrease | Increase |

| Electron-Withdrawing (-NO₂, -CN) | Decrease | Decrease | Increase | Decrease |

| Halogen (-Cl, -Br) | Decrease (Inductive) | Decrease | Increase | Decrease |

| Bulky Alkyl (-C(CH₃)₃) | Increase (Inductive) | Decrease (Steric Hindrance) | Decrease | Increase |

Biological and Biochemical Interactions of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole Mechanism Focused Studies

Investigation of Molecular Targets and Binding Mechanisms in in vitro Systems

No in vitro studies investigating the molecular targets or binding mechanisms of 5-Methyl-2-(5-methyl-2-thienyl)imidazole were identified.

Enzyme Inhibition/Activation Studies and Mechanistic Insights

There are no available research articles detailing the inhibitory or activatory effects of this compound on any specific enzymes.

Receptor Binding Assays and Ligand-Binding Dynamics

Data from receptor binding assays for this compound are not available in the scientific literature.

Modulation of Cellular Pathways and Processes in Model Cell Lines

No studies were found that describe the modulation of cellular pathways or processes by this compound in any model cell lines.

Subcellular Localization and Uptake Mechanisms in Experimental Cellular Models

There is no published research on the subcellular localization or the mechanisms of cellular uptake for this compound.

Metabolic Transformations of this compound in Biological Systems and Their Mechanistic Implications

Information regarding the metabolic transformations of this compound in any biological system is not available.

Application as Probes for Mechanistic Chemical Biology Investigations

There are no documented applications of this compound as a chemical probe in mechanistic chemical biology investigations.

Potential Non Clinical Applications of 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Development as Molecular Probes and Tools for Basic Biological Research

The imidazole (B134444) scaffold is a key component in many biological molecules and has been widely incorporated into synthetic fluorescent probes for biological research. Imidazole derivatives are utilized for their ability to interact with biological targets and for their favorable photophysical properties, which can be tuned by substitution.

Utilization in Materials Science Research

Imidazole derivatives have been investigated as components in materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The electron-rich nature of the imidazole ring, combined with the potential for high thermal and morphological stability, makes these compounds attractive as host materials, electron-transporting materials, or as ligands in phosphorescent emitters. The photophysical properties of such materials can be fine-tuned through chemical modification. For instance, the introduction of methyl groups can impact the solid-state morphology and aggregation properties, which in turn affects the performance of OLEDs.

Although there is no specific literature detailing the use of 5-Methyl-2-(5-methyl-2-thienyl)imidazole in OLEDs, its constituent parts suggest potential. Thiophene-containing molecules are well-known for their excellent charge-transport properties and are widely used in organic electronics. The combination of the imidazole and thiophene (B33073) units in this compound could result in a material with suitable electronic and photophysical properties for optoelectronic applications. Further research into its luminescence, charge mobility, and thermal stability would be necessary to ascertain its viability as a precursor for OLEDs.

The imidazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate to metal ions. nih.gov These interactions can be exploited to construct well-defined supramolecular assemblies and "smart" materials that respond to external stimuli.

While there are no specific reports on the use of this compound in this context, the general principles of supramolecular chemistry suggest its potential. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and also as coordination sites for metal ions. The thienyl group can participate in π-π stacking interactions, further directing the self-assembly process. These features could potentially be harnessed to create novel supramolecular polymers, gels, or crystalline materials with interesting properties.

Application as Ligands in Catalysis and Coordination Chemistry

Imidazole and its derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the imidazole ring readily coordinate to a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The electronic and steric properties of the imidazole ligand can be modified by substituents, allowing for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes.

The specific compound this compound, with its combination of an imidazole ring and a thienyl moiety, presents an interesting ligand scaffold. The thienyl group could influence the electronic properties of the imidazole ring, thereby modulating its coordination behavior. Metal complexes of this ligand could potentially exhibit novel catalytic activities. However, a review of the current literature does not reveal specific studies on the synthesis and catalytic applications of metal complexes derived from this compound.

Table 1: Examples of Imidazole-Based Ligands in Catalysis

| Catalyst System | Catalytic Reaction | Reference |

| Ruthenium-N-heterocyclic carbene (from imidazole) | Olefin metathesis | General Knowledge |

| Copper-imidazole complex | Atom transfer radical polymerization (ATRP) | General Knowledge |

| Zinc-histidine (contains imidazole) complex | Hydrolysis reactions in enzymes | General Knowledge |

Role in Sensor Development and Chemosensing Platforms

The development of chemosensors for the detection of ions and small molecules is an active area of research. Imidazole-based compounds have been successfully employed as fluorescent and colorimetric sensors. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, while the aromatic system can be part of a larger chromophore or fluorophore. Upon binding of an analyte, a change in the absorption or emission properties of the molecule can be observed.

While there is no direct report on this compound as a chemosensor, related structures have shown promise. For instance, a fused isoindole-imidazole scaffold has been used for the fluorescent sensing of Zn²⁺. The combination of the imidazole and thienyl rings in this compound could provide a suitable framework for the development of new chemosensors. The thienyl group can be a part of the signaling unit, and the imidazole can serve as the recognition site.

Building Blocks for Complex Organic Architectures

The imidazole ring is considered a "privileged" scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its facile synthesis and the ability to be functionalized at various positions make it an attractive starting material for the construction of more complex molecules. A variety of synthetic methodologies have been developed for the preparation of substituted imidazoles.

The compound this compound can be viewed as a valuable building block for the synthesis of more elaborate organic structures. The presence of two distinct heterocyclic rings offers multiple sites for further chemical modification. For example, the imidazole nitrogen can be alkylated or acylated, and the thiophene ring can undergo electrophilic substitution reactions. These transformations would allow for the construction of a library of derivatives with potentially interesting properties for various applications, from materials science to medicinal chemistry. However, specific examples of the use of this compound as a building block in the synthesis of complex organic architectures are not prominently featured in the current scientific literature.

Future Research Trajectories for 5 Methyl 2 5 Methyl 2 Thienyl Imidazole

Exploration of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 5-Methyl-2-(5-methyl-2-thienyl)imidazole and its derivatives is poised to move beyond conventional methods towards more efficient, cost-effective, and environmentally benign processes. A significant focus will be on the adoption of "green chemistry" principles to minimize waste and energy consumption. researchgate.net

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid heating and enhanced reaction rates, often leading to higher yields and shorter reaction times compared to traditional thermal heating. researchgate.net The application of microwave irradiation, in particular, has been shown to be an efficient tool for the synthesis of various imidazole (B134444) derivatives. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency. researchgate.net Methodologies like the Weidenhagen or Radziszewski reactions for imidazole synthesis could be adapted and optimized for the specific thienyl-substituted target. researchgate.netnih.gov

Novel Catalytic Systems: Research into new catalysts, including transition metal catalysts or organocatalysts, could provide pathways with higher regioselectivity and functional group tolerance. rsc.org This would allow for the creation of a more diverse library of derivatives for biological screening.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound would be a significant step towards efficient large-scale production.

The overarching goal is to develop synthetic pathways that are not only high-yielding but also sustainable, aligning with the growing demand for environmentally responsible chemical manufacturing. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules based on the this compound scaffold. mdpi.comnih.gov These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are ever synthesized in a lab. nih.gov

Future applications of AI/ML in this context will include:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound that are optimized for binding to a specific biological target. mdpi.com These models can explore a vast chemical space to identify candidates with high predicted activity and favorable drug-like properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: ML algorithms can build predictive models that correlate the structural features of molecules with their biological activities and physicochemical properties. researchgate.netarxiv.org This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis. researchgate.net

ADMET Prediction: A critical application of ML is in the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov By identifying potential liabilities early in the discovery process, researchers can focus resources on compounds with a higher probability of success in clinical development. nih.govnih.gov

Table 1: Applications of AI and Machine Learning in the Research of this compound

AI/ML Application Objective Methodology Potential Impact De Novo Design Generate novel derivatives with desired properties. Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). researchgate.net Accelerated discovery of lead compounds with improved efficacy. QSAR/QSPR Modeling Predict biological activity and physicochemical properties. arxiv.org Multiple Linear Regression, Artificial Neural Networks, Support Vector Machines. arxiv.org Efficient virtual screening and prioritization of synthetic targets. ADMET Prediction Forecast pharmacokinetic and toxicity profiles. researchgate.net Automated Machine Learning (AutoML) platforms, classification and regression models. [8, 21] Reduced late-stage attrition of drug candidates and improved safety profiles. mdpi.com

Identification of Novel Biological Targets and Underexplored Mechanistic Pathways

While imidazole- and thienyl-containing compounds are known to possess a wide range of biological activities, the full therapeutic potential of this compound is yet to be explored. nih.govnih.gov Future research will focus on identifying novel biological targets and elucidating the specific molecular mechanisms through which this compound and its derivatives exert their effects.

Key research directions include:

Target-Based Screening: High-throughput screening campaigns against diverse panels of enzymes, receptors, and other protein targets can identify novel interactions. For instance, given the prevalence of imidazole scaffolds in kinase inhibitors, screening against various kinases, such as Activin receptor-like kinase 5 (ALK5), could reveal new anticancer or anti-inflammatory applications. nih.gov

Phenotypic Screening: An alternative approach involves screening for desired effects in cellular or whole-organism models without a preconceived target. This can uncover unexpected therapeutic activities and lead to the discovery of first-in-class mechanisms.

Mechanism of Action (MoA) Studies: Once a biological activity is confirmed, detailed MoA studies are crucial. Techniques such as proteomics, transcriptomics, and molecular docking can help pinpoint the direct molecular target and map the downstream signaling pathways affected by the compound. researchgate.net

Antimicrobial Research: Thienyl and imidazole derivatives have shown promise as antimicrobial agents. nih.govmdpi.com Future studies should evaluate this compound against a broad spectrum of bacteria and fungi, including drug-resistant strains, to explore its potential in combating infectious diseases. nih.gov

Development of Cutting-Edge Analytical Techniques for In Situ Studies

A deeper understanding of how this compound behaves in complex biological systems requires the development of advanced analytical methods for its detection and quantification. The analysis of small imidazole molecules can be challenging due to their high polarity and lack of strong chromophores. mdpi.com

Future research should focus on:

Advanced Chromatographic Methods: Developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods will be essential for pharmacokinetic studies and for measuring compound levels in biological matrices. mdpi.com

Fluorescent Probes: Designing fluorescently labeled analogs of this compound could enable real-time imaging and tracking of the compound within living cells. This would provide invaluable insights into its subcellular localization and interaction with biological targets.

In Situ Reaction Monitoring: Techniques like Raman spectroscopy or specialized mass spectrometry probes could be developed to monitor the chemical transformations or interactions of the compound in real-time within a reaction vessel or even a biological system. This would aid in understanding its metabolic fate or its role in catalytic processes. mdpi.com

Expanding Interdisciplinary Collaborations and Research Paradigms

Maximizing the research potential of this compound will necessitate a departure from siloed research efforts towards highly integrated, interdisciplinary collaborations. The complexity of modern chemical and biological research demands a convergence of expertise.

Future success will hinge on partnerships between:

Synthetic and Medicinal Chemists: To design and create novel, optimized derivatives.

Computational Scientists and Data Analysts: To apply AI/ML for predictive modeling and data interpretation. arxiv.org

Biologists and Pharmacologists: To conduct in vitro and in vivo testing and elucidate mechanisms of action.

Materials Scientists: To explore non-medical applications, such as in the development of novel polymers, dyes, or electronic materials.

Analytical Chemists: To develop the sophisticated methods required for detection and characterization.

This collaborative paradigm will foster a holistic approach, ensuring that discoveries in one area can rapidly inform and accelerate progress in others, leading to a more comprehensive understanding and application of the target compound.

Addressing Unresolved Challenges and Maximizing Research Potential

To fully realize the promise of this compound, several key challenges must be addressed. Future research should be strategically directed towards overcoming these hurdles.

Challenge 1: Synthesis Scalability and Purity: While lab-scale syntheses may be established, developing a robust, scalable, and cost-effective process for producing high-purity material remains a priority for any potential commercial application.

Challenge 2: Selectivity and Off-Target Effects: For therapeutic applications, ensuring that derivatives act selectively on their intended biological target is crucial to minimize side effects. Future design efforts must co-optimize for both potency and selectivity.

Challenge 3: Physicochemical Properties: The inherent properties of the molecule, such as solubility and stability, may need to be optimized through chemical modification to make it suitable for specific applications, whether as a drug or a material component.

Challenge 4: Data Scarcity for AI Models: The accuracy of ML models is highly dependent on the availability of large, high-quality datasets. nih.gov A concerted effort to synthesize and test a diverse library of derivatives will be needed to generate the data required to train robust and reliable predictive models.

By systematically addressing these challenges through focused, interdisciplinary research, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science.

Q & A

Q. What are the recommended synthetic strategies for 5-Methyl-2-(5-methyl-2-thienyl)imidazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-component cyclocondensation reactions. For example, tetra-substituted imidazoles are often prepared using aldehydes, amines, and nitro compounds under acidic catalysis. Optimizing catalysts (e.g., sodium methoxide, MgCl₂) and solvent systems (methanol/water) enhances yields, as seen in similar syntheses achieving 75–94% yields under reflux .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.01–8.14 ppm) and methyl groups (δ 2.43–2.53 ppm).

- IR spectroscopy identifies NH imidazole (3335 cm⁻¹) and C=N (1460 cm⁻¹) stretches, critical for verifying functional groups . Comparative analysis with calculated spectra ensures accuracy.

Q. What methodologies assess the purity of synthesized this compound?

- HPLC achieves ≥95.5% purity by monitoring retention times and peak areas .

- Elemental analysis (C, H, N) validates stoichiometric consistency (e.g., C: 70.83% theoretical vs. 71.20% observed) .

Advanced Questions

Q. How do substituents influence the electronic properties and reactivity of the imidazole ring?

Electron-donating groups (e.g., methyl) stabilize the ring, while thienyl substituents (electron-withdrawing) direct electrophilic substitution. For example, 4,5-diphenyl derivatives exhibit distinct reactivity in Suzuki couplings compared to thiophene analogs .

Q. What strategies control regioselectivity in thienyl-substituted imidazole synthesis?

Acid catalysts like p-toluenesulfonic acid (p-TSA) in DMF at 100°C favor dominant pathways, as shown in chloro-thienyl benzimidazole synthesis (94:6 product ratio) . Adjusting stoichiometry and solvent polarity further refines selectivity.

Q. How are multi-step syntheses designed for imidazoles with heteroaromatic moieties?

Sequential coupling (e.g., Suzuki-Miyaura for aryl groups) followed by cyclization is effective. For benzoimidazole-triazole hybrids, CuI-catalyzed click chemistry ensures step efficiency under controlled temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.